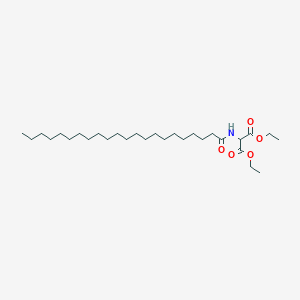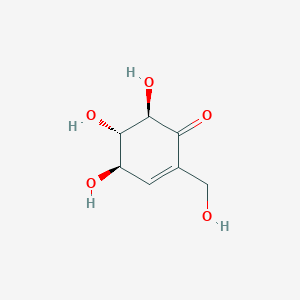
2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- is a chemical compound known for its unique structure and properties. This compound is characterized by a cyclohexenone ring with multiple hydroxyl groups and a hydroxymethyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- typically involves multi-step organic synthesis. The process often starts with the preparation of the cyclohexenone ring, followed by the introduction of hydroxyl groups and the hydroxymethyl group. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- involves its interaction with various molecular targets and pathways. The hydroxyl groups and the cyclohexenone ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Cyclohexenone derivatives: Compounds with similar cyclohexenone structures but different functional groups.
Polyhydroxy compounds: Molecules with multiple hydroxyl groups, such as sugars and polyols.
Uniqueness
2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- is unique due to its specific arrangement of hydroxyl groups and the hydroxymethyl group on the cyclohexenone ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
872882-47-8 |
|---|---|
分子式 |
C7H10O5 |
分子量 |
174.15 g/mol |
IUPAC名 |
(4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4,6-9,11-12H,2H2/t4-,6+,7+/m1/s1 |
InChIキー |
DEJZWTDEKQRWLD-PIYBLCFFSA-N |
異性体SMILES |
C1=C(C(=O)[C@@H]([C@H]([C@@H]1O)O)O)CO |
正規SMILES |
C1=C(C(=O)C(C(C1O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


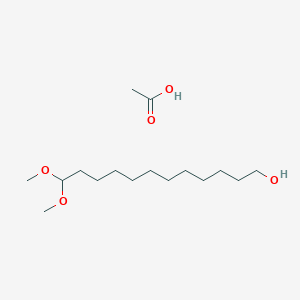
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)

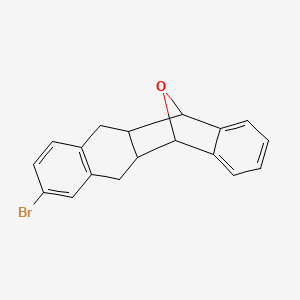
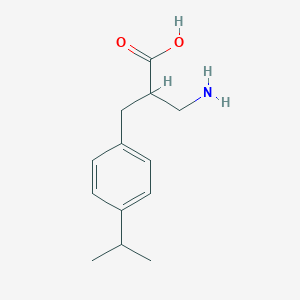
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
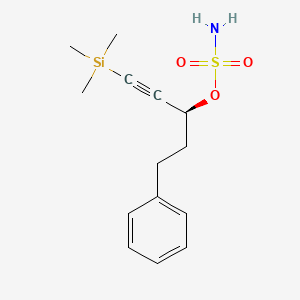
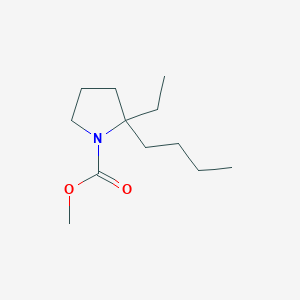
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)

![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
